molecular formula C16H22ClN3O B1293811 Tebuconazole CAS No. 80443-41-0

Tebuconazole

Cat. No. B1293811
CAS RN: 80443-41-0
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-UHFFFAOYSA-N
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Description

Tebuconazole is a triazole fungicide used agriculturally to treat plant pathogenic fungi . It is a broad-spectrum fungicide used as a seed dressing and foliar spray to control a wide range of diseases such as rusts, smuts, bunt, powdery mildew, leaf spots, and blights .


Synthesis Analysis

A synthetic method for bactericide tebuconazole comprises steps of synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one, synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, preparation of 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, and synthesis of tebuconazole .


Molecular Structure Analysis

The molecular formula of Tebuconazole is C16H22ClN3O . The Ag (I) complex of tebuconazole was synthesized and characterized by elemental analysis, IR, single crystal X-ray diffraction .


Chemical Reactions Analysis

Tebuconazole undergoes various metabolic reactions. Approximately 98% of tebuconazole was degraded within 7 days, accompanied by the accumulation of five metabolites . The results suggest that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole .


Physical And Chemical Properties Analysis

Tebuconazole is a colorless crystal in its pure form . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

Influence on Soybean Plant Development

Tebuconazole has been studied for its effects on the growth, development, and productivity of soybean plants. It has been found to induce morphological and anatomical changes such as decreased mass of leaves and stem, increased thickness of the stem and root collar, and reduction in the length of internodes, which can enhance plant resistance to lodging. Additionally, tebuconazole can affect the leaf surface area and the length of the main root in soybean plants, influencing their growth pattern (Shevchuk, 2020).

Environmental Impact and Soil Ecosystem

Research has indicated that tebuconazole can have substantial effects on soil ecosystems. Its application can change population numbers and the diversity and structure of bacterial communities in soil, as well as the soil's enzymatic activity. Tebuconazole can stimulate the proliferation of certain bacteria while inhibiting others. Moreover, it can act as a strong inhibitor of some soil enzymes like urease and catalase, while enhancing activities of other enzymes including dehydrogenases and phosphatases (Baćmaga, Wyszkowska, & Kucharski, 2021).

Effect on Photosynthetic Pigments in Wheat

In spring wheat plants, tebuconazole has been observed to impact the content of photosynthetic pigments. The fungicide has been reported to cause significant changes in the pigment composition, potentially influencing the plant's physiological and biochemical processes. This can indirectly affect wheat yield and growth patterns (Zubko & Dolzhenko, 2023).

Bioaccumulation and Toxicity Studies

Studies have also focused on the bioaccumulation behavior of tebuconazole in different organisms, such as zebrafish and Daphnia magna. These studies are crucial for understanding the environmental fate and potential risks of tebuconazole, as they reveal the extent to which the fungicide can accumulate in non-target organisms and its enantioselective toxic effects (Liu et al., 2016; Qi et al., 2015).

Safety And Hazards

Though the U.S. Food and Drug Administration considers this fungicide to be safe for humans, it may still pose a risk . It is listed as a possible carcinogen in the United States Environmental Protection Agency Office of Pesticide Programs carcinogen list with a rating of C (possible carcinogen) . It is fatal if inhaled, harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child .

Future Directions

The future of Tebuconazole Market is expected to grow at a healthy CAGR propelled by staggering demand from millennials and emerging markets . Technological advances in the Tebuconazole market enabling efficient production, expanding product portfolio, sophisticated design and packaging, effective operational maintenance, and sales monitoring are key growth drivers .

properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22ClN3O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9032113
Record name Tebuconazole
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Molecular Weight

307.82 g/mol
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Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]
Record name Tebuconazole
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Solubility

In water, 36 mg/L at pH 5-9, 20 °C
Record name TEBUCONAZOLE
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Vapor Pressure

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C
Record name Tebuconazole
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Product Name

Tebuconazole

Color/Form

Colorless crystals

CAS RN

107534-96-3, 80443-41-0
Record name Tebuconazole
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Record name Tebuconazole [ISO]
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Record name Tebuconazole
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Record name 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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Melting Point

105 °C
Record name TEBUCONAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 17.9 g (0.075 mole) of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mole) of 1,2,4-triazole in 30 ml of ethanol was heated in a bomb tube at 150° C. for 20 hours. The reaction solution was allowed to cool and was concentrated. The residue was dissolved in ether and the solution was washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue was chromatographed over a silica gel column (mobile phase: methylene chloride/ethyl acetate 1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentane-3-ol were obtained as a viscous oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 17 9 g (0.075 mol) of 2-(4-chloro-phenylethyl)-2-tert.-butyl-oxirane and 6.9 g (0.1 mol) of 1,2,4-triazole in 30 ml of ethanol is heated at 150° C. in a bomb tube for 20 hours. The reaction solution is allowed to cool and is concentrated. The residue is dissolved in ether and the solution is washed three times with water and once with sodium chloride solution, dried over sodium sulphate and concentrated. The residue is chromatographed over a silica gel column (running agent: methylene chloride/ethyl acetate=1:1). 12.3 g (53.2% of theory) of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)-pentan-3-ol obtained as a viscous oil, which can be recrystallized from acetonitrile (melting point 102° to 104° C.).
[Compound]
Name
17
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,400
Citations
B Muñoz-Leoz, E Ruiz-Romera, I Antigüedad… - Soil Biology and …, 2011 - Elsevier
… the impact of tebuconazole on soil microbial communities. Tebuconazole was applied to … 90 days of incubation to determine tebuconazole concentration and microbial properties with …
Number of citations: 270 www.sciencedirect.com
PA Paul, PE Lipps, DE Hershman… - …, 2007 - Am Phytopath Society
… tebuconazole-treated plots, divided by mean disease and DON levels from untreated check plots) were calculated for each of 139 studies for tebuconazole … for tebuconazole effect on …
Number of citations: 124 apsjournals.apsnet.org
JP Zubrod, M Bundschuh, A Feckler… - Environmental …, 2011 - Wiley Online Library
… study assessed effects of the model fungicide tebuconazole (65 µg/L) … Gammarids exposed to tebuconazole produced significantly … These results suggest that tebuconazole affects both …
Number of citations: 104 setac.onlinelibrary.wiley.com
C Taxvig, U Hass, M Axelstad, M Dalgaard… - Toxicological …, 2007 - academic.oup.com
… Both tebuconazole and epoxiconazole affected reproductive … Furthermore, tebuconazole had a feminizing effect on male … Tebuconazole increased the testicular concentrations of …
Number of citations: 248 academic.oup.com
M Cycoń, Z Piotrowska-Seget, A Kaczyńska, J Kozdrój - Ecotoxicology, 2006 - Springer
… the addition of different concentrations of fungicide tebuconazole and pyrethroid insecticide λ-… bacteria (for tebuconazole on day 1) as well as numbers of fungi in tebuconazole-treated …
Number of citations: 153 link.springer.com
L Han, X Kong, M Xu, J Nie - Environmental Pollution, 2021 - Elsevier
… This study investigated the degradation of tebuconazole and the changes in soil microbial … in soil repeatedly treated with tebuconazole. Tebuconazole degraded slowly as the …
Number of citations: 29 www.sciencedirect.com
VC Moser, S Barone Jr, RJ Smialowicz… - Toxicological …, 2001 - academic.oup.com
… Tebuconazole, a triazole fungicide, was evaluated as part of this project. Sprague-Dawley dams were administered tebuconazole … weights were altered by tebuconazole treatment, but a …
Number of citations: 96 academic.oup.com
MR Dimitrov, S Kosol, H Smidt, L Buijse… - Science of the Total …, 2014 - Elsevier
… the effects of a fungicide (tebuconazole) applied at its “non-… In our study, a treatment-related effect of tebuconazole (238 μg/… However, tebuconazole exposure did significantly reduce …
Number of citations: 61 www.sciencedirect.com
S Fustinoni, R Mercadante, E Polledri… - Journal of exposure …, 2014 - nature.com
Tebuconazole (TEB) is a fungicide widely used in vineyards and is a suspected teratogen for humans. The aim of this research was to identify urinary biomarkers and the best sampling …
Number of citations: 52 www.nature.com
RM González-Rodríguez, B Cancho-Grande… - Food chemistry, 2009 - Elsevier
… Tebuconazole is retained on the solid matter (cakes and lees) and clarification agent. The eliminated percentage of tebuconazole … used to determine tebuconazole residues in synthetic …
Number of citations: 74 www.sciencedirect.com

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